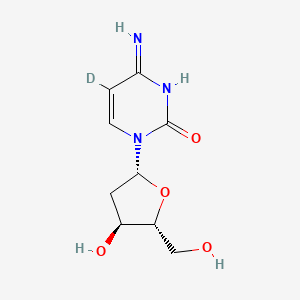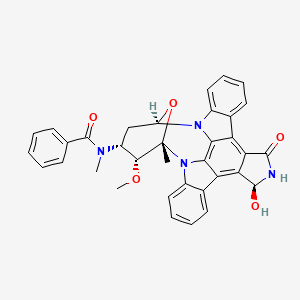
(S)-3-Hydroxy Midostaurin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin itself is known for its use in treating acute myeloid leukemia (AML) and advanced systemic mastocytosis. The (S)-3-Hydroxy variant is specifically characterized by the presence of a hydroxyl group at the third position in its structure, which can influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy Midostaurin typically involves the hydroxylation of midostaurin. This can be achieved through various chemical reactions, including:
Oxidation Reactions: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group.
Enzymatic Hydroxylation: Utilizing enzymes like cytochrome P450 to selectively hydroxylate the desired position.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride for halogenation, ammonia for amination.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
(S)-3-Hydroxy Midostaurin has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacological properties.
Biology: Investigated for its interactions with various enzymes and receptors, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects in treating cancers and other diseases involving abnormal kinase activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
(S)-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
FLT3 (FMS-like tyrosine kinase 3): Involved in the proliferation of leukemic cells.
KIT (Proto-oncogene receptor tyrosine kinase): Plays a role in cell survival and proliferation.
PDGFR (Platelet-derived growth factor receptor): Involved in cell growth and development.
VEGFR (Vascular endothelial growth factor receptor): Plays a role in angiogenesis.
The inhibition of these kinases leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis, making this compound a potent antineoplastic agent .
Comparison with Similar Compounds
Midostaurin: The parent compound, known for its multi-targeted kinase inhibition.
Quizartinib: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A dual FLT3 and AXL inhibitor used in AML treatment.
Enasidenib: An isocitrate dehydrogenase 2 (IDH2) inhibitor used in AML treatment.
Ivosidenib: An isocitrate dehydrogenase 1 (IDH1) inhibitor used in AML treatment.
Uniqueness: (S)-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group, which can influence its binding affinity and specificity towards different kinases. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound .
Properties
CAS No. |
945260-14-0 |
|---|---|
Molecular Formula |
C35H30N4O5 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1 |
InChI Key |
ZZSBPGIGIUFJRA-AKIDMACVSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



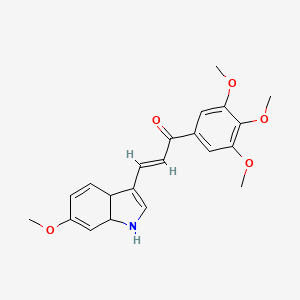

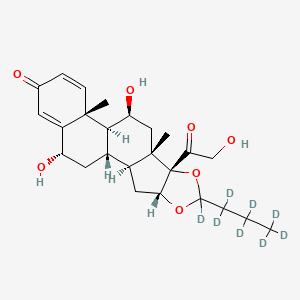

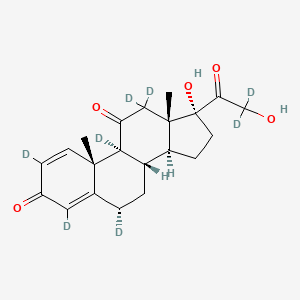
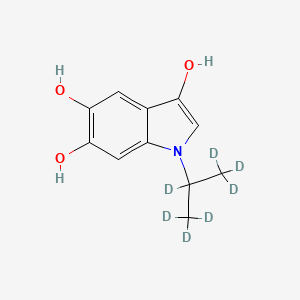

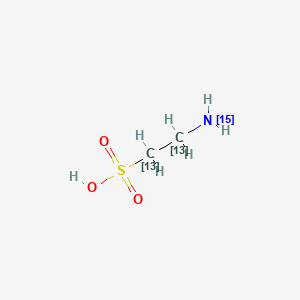
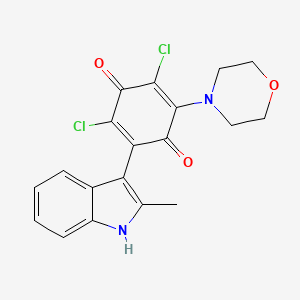
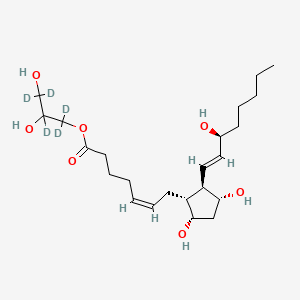
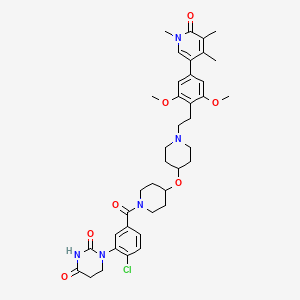
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
